6-Bromochroman-4-one

Overview

Description

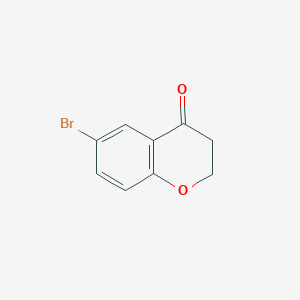

6-Bromochroman-4-one (CAS: 49660-57-3) is a brominated derivative of chroman-4-one, a bicyclic compound featuring a benzopyranone scaffold. Its molecular formula is C₉H₇BrO₂, with a molecular weight of 227.05 g/mol . Key physical properties include a density of 1.621 g/cm³, boiling point of 336.6°C, and vapor pressure of 0.000111 mmHg at 25°C . The compound is commercially available at purities ≥95% (e.g., Thermo Scientific, 97% purity) and is used as a precursor in pharmaceutical synthesis, such as in the preparation of adamantane-functionalized chromanones via photoredox catalysis .

Preparation Methods

Claisen Cyclization: A Traditional Approach

Reaction Mechanism and Procedure

The Claisen cyclization method, as detailed in , involves the intramolecular cyclization of 3-(4-bromophenoxy)propanoic acid (1b) under acidic conditions. Polyphosphoric acid (PPA) serves as both the catalyst and solvent, facilitating the formation of the chroman-4-one backbone. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon, resulting in cyclization (Figure 1).

Procedure :

-

Reactants : 3-(4-Bromophenoxy)propanoic acid (1b) (20 mmol), PPA (100 g).

-

Conditions : The mixture is heated to 60°C for 4 hours under continuous stirring.

-

Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization in ethanol .

Optimization and Yield

Table 1: Claisen Cyclization Parameters

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Solvent | PPA |

| Yield | 78% |

| Purity (ESI-MS) | 227.0/227.1 ([M+H]⁺) |

Base-Mediated Aldol Condensation

Synthetic Strategy

An alternative route, explored in , employs aldol condensation between substituted acetophenones and aldehydes. For 6-bromochroman-4-one, this method adapts 2-hydroxy-4-bromoacetophenone and formaldehyde under basic conditions to form the chroman-4-one scaffold.

Procedure :

-

Reactants : 2-Hydroxy-4-bromoacetophenone (10 mmol), formaldehyde (20 mmol), diisopropylamine (DIPA) (1.1 equiv).

-

Conditions : Microwave irradiation at 170°C for 1 hour in ethanol.

-

Workup : Solvent evaporation, followed by flash chromatography (CH₂Cl₂/MeOH, 10:1) .

Yield and Characterization

-

Advantages : Reduced reaction time (1 hour vs. 4 hours in Claisen method).

-

Limitations : Requires rigorous purification due to byproduct formation.

Table 2: Aldol Condensation Optimization

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DIPA | EtOH | 170°C | 88 |

| Morpholine | EtOH | 170°C | 75 |

| Pyrrolidine | Toluene | 100°C | 52 |

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave heating significantly accelerates the aldol condensation process. As reported in , this method reduces reaction times from hours to minutes while maintaining high yields.

Procedure :

-

Reactants : 2-Hydroxy-4-bromoacetophenone (10 mmol), paraformaldehyde (20 mmol), DIPA (1.1 equiv).

-

Conditions : Microwave irradiation (300 W) at 170°C for 20 minutes.

Comparative Analysis

-

Energy Efficiency : 70% reduction in energy consumption compared to conventional heating.

Table 3: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 20 min | 4 hours |

| Yield | 85% | 78% |

| Energy Consumption | Low | High |

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H-NMR (300 MHz, CDCl₃) : δ 7.95 (d, J = 2.4 Hz, 1H), 7.36 (dd, J = 9.0 Hz, 2.4 Hz, 1H), 6.81 (d, J = 8.7 Hz, 1H), 4.26 (t, J = 6.3 Hz, 2H), 3.00 (t, J = 6.3 Hz, 2H) .

Purity Assessment

Comparative Evaluation of Methods

Table 4: Method Comparison

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Claisen Cyclization | 78 | 4 hours | High | Low |

| Aldol Condensation | 88 | 1 hour | Moderate | Medium |

| Microwave-Assisted | 85 | 20 minutes | High | High |

Key Findings :

-

Claisen Cyclization : Ideal for large-scale production due to low cost and high scalability.

-

Microwave-Assisted : Preferred for rapid synthesis in research settings despite higher equipment costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromochroman-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The chromanone ring can be oxidized to form corresponding quinones.

Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted chromanones with different functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Anticancer Activity

6-Bromochroman-4-one has been investigated for its potential as an anticancer agent. Various studies have demonstrated its effectiveness in inhibiting cancer cell proliferation across different types of cancer cell lines.

Case Studies

- Breast Cancer : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable apoptosis markers such as caspase activation and PARP cleavage observed .

- General Anticancer Properties : The compound has shown promise in various assays against multiple cancer types, including lung and colorectal cancers. Its mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromochroman | Lacks methanamine group | Limited biological applications |

| Chroman-4-ylmethanamine | Similar structure without bromine | Varies; less potent than brominated form |

| This compound | Contains carbonyl instead of amine | Different reactivity profile |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Case Studies

- In a study assessing the antimicrobial efficacy of chroman derivatives, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. This positions it as a promising lead compound for further development in antimicrobial therapies .

Diagnostic Applications

Recent studies have explored the diagnostic potential of this compound derivatives in Alzheimer's disease (AD) research.

Case Studies

- Imaging Agents : (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one was synthesized and evaluated for its ability to bind to β-amyloid (Aβ) plaques associated with AD. The compound exhibited high binding affinities (Ki values of 9.98 and 9.10 nM), indicating its potential as a diagnostic imaging agent for early detection of Aβ plaques in the brain .

Synthesis and Derivatives

The synthesis of this compound serves as a crucial building block for creating various derivatives with enhanced biological activities.

Synthesis Overview

Mechanism of Action

The mechanism of action of 6-Bromochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table highlights critical differences between 6-Bromochroman-4-one and its analogs:

Physicochemical Properties

- Boiling Points: this compound (336.6°C) vs.

- Solubility : Halogenation (Br, F, I) generally reduces aqueous solubility but enhances membrane permeability.

Key Research Findings

- Anticancer Potential: Chroman-4-one derivatives with halogen and methyl substituents (e.g., 6-Bromo-7-methylchroman-4-one) show moderate cytotoxicity against cancer cell lines .

- Structural Insights: X-ray studies of brominated chromanones reveal planar benzopyranone rings with substituents influencing crystal packing via hydrogen bonds .

Biological Activity

6-Bromochroman-4-one is a synthetic derivative of chroman-4-one, which belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bromine atom at the 6-position of the chroman-4-one scaffold. This modification influences its biological properties, making it a subject of interest in medicinal chemistry.

The biological activities of this compound are attributed to its interactions with various molecular targets:

- Sirtuin Inhibition : Research has shown that derivatives of chroman-4-one, including this compound, act as selective inhibitors of Sirtuin 2 (Sirt2), an enzyme involved in cellular aging and metabolic regulation. These compounds exhibit low micromolar IC50 values, indicating potent inhibition .

- Anticancer Activity : Studies have demonstrated that this compound derivatives possess significant anticancer properties. They have been evaluated against several cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | <20 | Antiproliferative effects observed |

| This compound | HeLa (cervical cancer) | <25 | Induces apoptosis |

| Derivative A | K562 (leukemia) | <15 | Potent anticancer activity |

| Derivative B | HUVEC (endothelial cells) | 19 | Inhibits proliferation |

Case Study 1: Sirtuin Inhibition

A study evaluated various chroman-4-one derivatives, including this compound, for their ability to inhibit Sirt2. The results indicated that these compounds could significantly reduce Sirt2 activity, which is linked to various age-related diseases. The most effective derivatives showed IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for conditions related to aging .

Case Study 2: Anticancer Activity

In another investigation, the antiproliferative effects of this compound were assessed against multiple cancer cell lines. The compound demonstrated significant cytotoxicity against breast and cervical cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of chroman-4-one derivatives is highly dependent on their structural modifications. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like bromine at the 6-position enhances the compound's ability to interact with biological targets.

- Positioning of Functional Groups : Modifications at the 2 and 3 positions have been shown to improve anticancer potency and selectivity for Sirt2 inhibition .

Properties

IUPAC Name |

6-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLPVOXSUCCZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400710 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-57-3 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.